molecular formula C15H16N2O4S B7830657 methyl 4-[(5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate

methyl 4-[(5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate

Cat. No.: B7830657
M. Wt: 320.4 g/mol
InChI Key: KSNPFZCXKVGLJM-UHFFFAOYSA-N
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Description

Methyl 4-[(5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate is a complex organic compound that features a thiazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate typically involves multi-step procedures. One common method includes the cyclization of thioamide precursors using oxidizing agents such as aqueous potassium ferricyanide . Further steps may involve N-methylation and condensation reactions with aldehydes to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazolopyrazine core can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-[(5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate is unique due to its specific thiazolopyrazine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[(5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazin-7-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-15(20)11-4-2-10(3-5-11)6-16-7-13(18)17-9-22-8-12(17)14(16)19/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNPFZCXKVGLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CC(=O)N3CSCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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